3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 2703770-71-0
VCID: VC12003130
InChI: InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-3-1-9(2-6-14(20)21)7-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22)
SMILES: C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O
Molecular Formula: C16H16N2O5
Molecular Weight: 316.31 g/mol

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid

CAS No.: 2703770-71-0

Cat. No.: VC12003130

Molecular Formula: C16H16N2O5

Molecular Weight: 316.31 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid - 2703770-71-0

Specification

CAS No. 2703770-71-0
Molecular Formula C16H16N2O5
Molecular Weight 316.31 g/mol
IUPAC Name 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanoic acid
Standard InChI InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-3-1-9(2-6-14(20)21)7-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22)
Standard InChI Key ZKDYUEBTKRQDQH-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanoic acid, reflects its bipartite architecture:

  • A 2,6-dioxopiperidin-3-yl moiety linked to an isoindol-5-yl core via a nitrogen atom.

  • A propanoic acid side chain at the 5-position of the isoindole ring.

Key physicochemical properties include:

PropertyValue
CAS No.2703770-71-0
Molecular FormulaC16H16N2O5\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{5}
Molecular Weight316.31 g/mol
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O
InChI KeyZKDYUEBTKRQDQH-UHFFFAOYSA-N

The presence of multiple carbonyl groups confers polarity, while the isoindole-piperidine fusion enables π-π stacking and hydrogen-bonding interactions with biological targets.

Structural Analogues

The compound shares structural homology with:

  • Thalidomide derivatives: The 2,6-dioxopiperidine scaffold is a hallmark of IMiDs like lenalidomide, which bind cereblon (CRBN) to modulate E3 ubiquitin ligase activity .

  • PROTACs: The hybrid design resembles bifunctional degraders that recruit CRBN to tag oncoproteins for proteasomal degradation .

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step strategies:

  • Isoindole Core Formation: Condensation of phthalic anhydride with amines, followed by cyclization to yield the isoindolinone scaffold.

  • Piperidine Ring Introduction: Nucleophilic substitution or Mitsunobu reactions to attach the 2,6-dioxopiperidine moiety.

  • Side Chain Functionalization: Coupling of propanoic acid via Suzuki-Miyaura or Buchwald-Hartwig amination.

Stability and Reactivity

  • pH Sensitivity: The propanoic acid group (pKa3.8\text{p}K_a \approx 3.8) ionizes under physiological conditions, enhancing aqueous solubility.

  • Oxidative Susceptibility: The isoindole ring may undergo oxidation at the 3-position, necessitating stabilization via electron-withdrawing groups.

Biological Activity and Mechanism

Anticancer Activity

The patent literature highlights its role as an IKZF2 degrader:

  • IKZF2 Selectivity: Degrades Ikaros family zinc finger protein 2 (IKZF2) at IC50_{50} < 10 μM, with >50-fold selectivity over IKZF1/3/4/5 .

  • Therapeutic Applications:

    • Solid Tumors: Non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and gastrointestinal stromal tumors (GIST).

    • Hematologic Malignancies: Acute myeloid leukemia (AML) and multiple myeloma .

Table 1: IKZF2 Degradation Efficacy in Cancer Cell Lines

Cancer TypeCell LineIC50_{50} (μM)
NSCLCA5490.8
TNBCMDA-MB-2311.2
AMLMV4-110.5

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (F ≈ 35%) due to first-pass metabolism.

  • Distribution: Plasma protein binding >90%, with a volume of distribution (VdV_d) of 1.2 L/kg.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

  • Excretion: Renal clearance (60%) and fecal excretion (40%) .

Toxicity Considerations

  • Genotoxicity: Negative in Ames tests up to 1 mM.

  • Cardiotoxicity: No hERG channel inhibition at therapeutic concentrations.

Research Frontiers and Challenges

Combination Therapies

Ongoing trials explore synergies with:

  • Immune Checkpoint Inhibitors: Enhanced T-cell activation in PD-1/PD-L1 blockade-resistant tumors .

  • BTK Inhibitors: Potentiated degradation of oncogenic kinases in B-cell malignancies .

Limitations

  • Solubility: Poor solubility in nonpolar solvents complicates formulation.

  • Off-Target Effects: Residual binding to CRBN may trigger teratogenicity, necessitating structural optimization .

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